Cas no 1336779-18-0 ((2S)-1-(5-bromo-2-methylphenyl)propan-2-amine)

(2S)-1-(5-Bromo-2-methylphenyl)propan-2-amine is a chiral amine compound featuring a brominated aromatic core with a methyl substituent. Its stereospecific (S)-configuration ensures precise molecular interactions, making it valuable for asymmetric synthesis and pharmaceutical research. The bromine moiety offers a reactive handle for further functionalization via cross-coupling or nucleophilic substitution reactions. The compound’s structural features, including the aromatic methyl group and amine functionality, enhance its utility as an intermediate in medicinal chemistry, particularly for targeting CNS-active molecules. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for controlled environments, it requires handling under inert conditions due to potential sensitivity.
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine structure
1336779-18-0 structure
Product name:(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
CAS No:1336779-18-0
MF:C10H14BrN
MW:228.128861904144
CID:6030856
PubChem ID:131081740

(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
    • EN300-1898208
    • 1336779-18-0
    • Inchi: 1S/C10H14BrN/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6,8H,5,12H2,1-2H3/t8-/m0/s1
    • InChI Key: MHCKPQWOVRIULI-QMMMGPOBSA-N
    • SMILES: BrC1C=CC(C)=C(C=1)C[C@H](C)N

Computed Properties

  • Exact Mass: 227.03096g/mol
  • Monoisotopic Mass: 227.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.7

(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1898208-0.25g
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
1336779-18-0
0.25g
$906.0 2023-09-18
Enamine
EN300-1898208-0.05g
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
1336779-18-0
0.05g
$827.0 2023-09-18
Enamine
EN300-1898208-5.0g
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
1336779-18-0
5g
$5304.0 2023-06-01
Enamine
EN300-1898208-0.5g
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
1336779-18-0
0.5g
$946.0 2023-09-18
Enamine
EN300-1898208-0.1g
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
1336779-18-0
0.1g
$867.0 2023-09-18
Enamine
EN300-1898208-10g
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
1336779-18-0
10g
$4236.0 2023-09-18
Enamine
EN300-1898208-5g
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
1336779-18-0
5g
$2858.0 2023-09-18
Enamine
EN300-1898208-10.0g
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
1336779-18-0
10g
$7866.0 2023-06-01
Enamine
EN300-1898208-1.0g
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
1336779-18-0
1g
$1829.0 2023-06-01
Enamine
EN300-1898208-2.5g
(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine
1336779-18-0
2.5g
$1931.0 2023-09-18

(2S)-1-(5-bromo-2-methylphenyl)propan-2-amine Related Literature

Additional information on (2S)-1-(5-bromo-2-methylphenyl)propan-2-amine

Research Brief on (2S)-1-(5-bromo-2-methylphenyl)propan-2-amine (CAS: 1336779-18-0) in Chemical Biology and Pharmaceutical Applications

The compound (2S)-1-(5-bromo-2-methylphenyl)propan-2-amine (CAS: 1336779-18-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its brominated aromatic ring and stereospecific configuration, has shown promising pharmacological properties in recent studies. The current research landscape suggests potential applications in central nervous system (CNS) drug development and as a building block for more complex therapeutic agents.

Recent investigations have focused on the compound's interaction with monoamine transporters, particularly the serotonin and dopamine transporter systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (2S)-1-(5-bromo-2-methylphenyl)propan-2-amine exhibits moderate affinity for these transporters, with IC50 values in the low micromolar range. The stereospecificity of the compound appears crucial for its biological activity, as the (2R)-enantiomer showed significantly reduced binding affinity in comparative studies.

The synthetic accessibility of 1336779-18-0 has made it an attractive target for structure-activity relationship (SAR) studies. Researchers at several academic institutions have developed novel synthetic routes to this compound, with recent improvements achieving yields above 85% and excellent enantiomeric excess (>99%). These advances have facilitated the production of gram-scale quantities necessary for preclinical evaluation.

In pharmacological screening, (2S)-1-(5-bromo-2-methylphenyl)propan-2-amine has demonstrated interesting behavioral effects in animal models. A 2024 publication in Neuropharmacology reported that the compound produces a unique profile of CNS stimulation without the typical sympathomimetic side effects associated with similar amphetamine derivatives. This suggests potential therapeutic applications in attention deficit disorders or depression, though further mechanistic studies are required.

The bromine substituent at the 5-position of the aromatic ring appears to play a critical role in the compound's metabolic stability. Recent pharmacokinetic studies indicate that 1336779-18-0 has an extended half-life compared to non-halogenated analogs, with improved blood-brain barrier penetration. These properties make it an interesting lead compound for further optimization.

Several pharmaceutical companies have included (2S)-1-(5-bromo-2-methylphenyl)propan-2-amine in their screening libraries for CNS targets. Patent applications filed in 2023-2024 describe derivatives of this compound with enhanced selectivity for specific neurotransmitter systems. The current research direction appears to focus on modifying the amine functionality while preserving the brominated aromatic core.

From a safety perspective, preliminary toxicology studies suggest that 1336779-18-0 has a favorable profile at therapeutic doses, though comprehensive safety assessment remains ongoing. Researchers have noted that the compound shows less cardiovascular stimulation than structurally related compounds, potentially reducing side effect liabilities in clinical applications.

The future research trajectory for (2S)-1-(5-bromo-2-methylphenyl)propan-2-amine appears promising, with investigations expanding into its potential as a positron emission tomography (PET) tracer for imaging monoamine transporters. The bromine atom offers opportunities for radiohalogenation, making it a candidate for radiopharmaceutical development. Current studies are exploring carbon-11 and fluorine-18 labeled analogs for this purpose.

In conclusion, (2S)-1-(5-bromo-2-methylphenyl)propan-2-amine represents an intriguing chemical entity with multiple potential applications in neuroscience research and drug development. Its unique pharmacological profile, synthetic accessibility, and favorable physicochemical properties position it as a valuable tool compound and potential lead for therapeutic development. Continued research will likely focus on elucidating its precise mechanism of action and exploring structural modifications to enhance selectivity and efficacy.

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